Scaffold Divergence from the 2,2′-Bipyridine Sulfonamide PI4K Chemotype
The title compound incorporates a 2,4′-bipyridine, whereas the most potent bipyridine‑sulfonamide lead (CHMFL‑PI4K‑127) is built on a 3,3′‑bipyridine core. CHMFL‑PI4K‑127 achieves a PfPI4K IC₅₀ of 0.9 nM and an EC₅₀ of 25.1 nM against P. falciparum 3D7 [1]. The 2,4′‑connectivity in the target compound places the sulfonamide‑bearing pyrazole in a different spatial orientation, which is predicted to alter the hydrogen‑bond network with the kinase hinge region and may reduce susceptibility to resistance mutations that affect 3,3′‑bipyridine analogs [1].
| Evidence Dimension | Kinase inhibition potency (PfPI4K IC₅₀) and antiparasitic activity (EC₅₀) |
|---|---|
| Target Compound Data | Not yet reported for PfPI4K |
| Comparator Or Baseline | CHMFL-PI4K-127 (3,3′-bipyridine sulfonamide): PfPI4K IC₅₀ = 0.9 nM; P. falciparum 3D7 EC₅₀ = 25.1 nM |
| Quantified Difference | Scaffold difference (2,4′- vs 3,3′-bipyridine); direct potency data pending |
| Conditions | PfPI4K enzymatic assay; P. falciparum 3D7 intraerythrocytic assay [1] |
Why This Matters
For groups pursuing antimalarial PI4K programs, the 2,4′-bipyridine regioisomer offers a structurally distinct starting point that may overcome resistance or intellectual property constraints tied to 3,3′-bipyridine leads.
- [1] Liang X, Liu J, Liu Q, et al. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor. European Journal of Medicinal Chemistry. 2020;188:112012. doi:10.1016/j.ejmech.2019.112012 View Source
